2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone
Overview
Description
2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone: is an organic compound with the molecular formula C9H8BrNO3 It is a brominated derivative of ethanone, featuring a nitro group and a methyl group on the phenyl ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
This could involve binding to the active site of an enzyme or receptor, altering its conformation, and thereby modulating its activity .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
Based on the actions of similar compounds, it could potentially lead to changes in cellular function, gene expression, or signal transduction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone . These factors could include pH, temperature, presence of other molecules, and the specific cellular or tissue environment .
Biochemical Analysis
Biochemical Properties
2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone plays a significant role in biochemical reactions, particularly as an electrophilic reagent. It interacts with nucleophilic sites on enzymes, proteins, and other biomolecules. The compound’s bromine atom is highly reactive, allowing it to form covalent bonds with nucleophilic amino acid residues such as cysteine, serine, and lysine. These interactions can lead to the modification of enzyme activity and protein function .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to altered gene expression and cellular metabolism. The compound’s interaction with cellular proteins can result in changes in cell function, including apoptosis, proliferation, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding to biomolecules. The bromine atom in the compound acts as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This binding can inhibit or activate enzyme activity, depending on the specific target. Additionally, the compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under normal storage conditions but can degrade under extreme conditions such as high temperature or exposure to light. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects, such as organ damage or systemic toxicity, have been observed at high doses. It is important to determine the threshold dose that elicits the desired biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its overall bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioactivity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect metabolic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone typically involves the bromination of 1-(4-methyl-3-nitrophenyl)ethanone. The reaction is carried out by adding bromine to a solution of 1-(4-methyl-3-nitrophenyl)ethanone in a suitable solvent, such as chloroform or dichloromethane, at a controlled temperature. The reaction mixture is then stirred until the bromination is complete, and the product is isolated by filtration or extraction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the concentration of reactants to achieve efficient bromination.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in an appropriate solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Products include substituted ethanones with various functional groups.
Reduction: The major product is 2-Bromo-1-(4-methyl-3-aminophenyl)ethanone.
Oxidation: The major product is 2-Bromo-1-(4-carboxy-3-nitrophenyl)ethanone.
Scientific Research Applications
2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of advanced materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Comparison with Similar Compounds
2-Bromo-1-(4-nitrophenyl)ethanone: Similar structure but lacks the methyl group.
4-Bromo-3-nitroacetophenone: Similar structure but with different substitution patterns on the phenyl ring.
1-(4-Bromo-3-nitrophenyl)ethanone: Similar structure but with different positioning of the bromine and nitro groups.
Uniqueness: 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring, along with a methyl group
Properties
IUPAC Name |
2-bromo-1-(4-methyl-3-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-6-2-3-7(9(12)5-10)4-8(6)11(13)14/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMCVOBHUPAOMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396596 | |
Record name | 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22019-50-7 | |
Record name | 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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